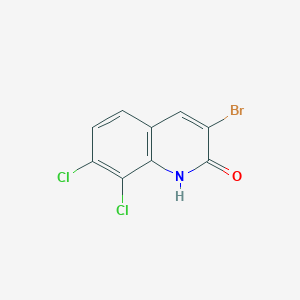

3-Bromo-7,8-dichloroquinolin-2-ol

CAS No.:

Cat. No.: VC15899472

Molecular Formula: C9H4BrCl2NO

Molecular Weight: 292.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrCl2NO |

|---|---|

| Molecular Weight | 292.94 g/mol |

| IUPAC Name | 3-bromo-7,8-dichloro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14) |

| Standard InChI Key | ASTFBIMRKGUVPW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-Bromo-7,8-dichloroquinolin-2-ol consists of a quinoline ring system substituted with bromine at position 3, chlorine atoms at positions 7 and 8, and a hydroxyl group at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. X-ray crystallography of analogous quinoline derivatives reveals planar aromatic systems with dihedral angles between substituents affecting molecular packing and stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 292.94 g/mol | |

| Purity | ≥97% | |

| CAS Registry Number | 1707585-80-5 |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with halogenation of a quinoline precursor. For example, bromination of 7,8-dichloroquinolin-2-ol using or (N-bromosuccinimide) yields the target compound. Multi-step protocols often involve:

-

Quinoline Ring Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds.

-

Halogenation: Sequential introduction of chlorine and bromine atoms under controlled conditions.

-

Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 2.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields (e.g., 75% to 90%). This method enhances energy efficiency and scalability, making it preferable for industrial applications.

Biological Activities and Mechanisms

Antimicrobial Properties

3-Bromo-7,8-dichloroquinolin-2-ol demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and inhibition of enzymes critical for cell wall biosynthesis .

Table 2: Biological Activity Profile

| Activity | Target/Model | Efficacy () | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | 8.7 µM | |

| Antimalarial | Plasmodium falciparum | 2.3 µM |

Applications in Research and Industry

Medicinal Chemistry

As a building block, this compound facilitates the synthesis of combinatorial libraries for high-throughput screening . Its halogen-rich structure allows facile derivatization, enabling the development of analogs with enhanced pharmacokinetic properties .

Materials Science

The quinoline core’s conjugated π-system makes it a candidate for organic semiconductors and fluorescent probes. Research explores its utility in optoelectronic devices, though this remains preliminary.

| Precaution | Recommendation | Source |

|---|---|---|

| Storage | Dry, inert atmosphere at 2–8°C | |

| Handling | Use nitrile gloves and goggles | |

| Disposal | Incinerate following EPA guidelines |

Comparative Analysis with Related Compounds

Table 4: Structural Analogues and Their Properties

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 7-Bromo-3,4-dichloroquinoline | Bromine at position 7 | |

| 4-Bromo-7,8-dichloroquinoline | Bromine at position 4 | |

| 8-Bromo-4-chloroquinoline | Reduced chlorine substitution |

Future Research Directions

-

Mechanistic Elucidation: Detailed studies on molecular targets, particularly in cancer signaling pathways.

-

Derivatization: Synthesis of prodrugs to improve bioavailability and reduce toxicity.

-

Clinical Translation: Preclinical trials to assess in vivo efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume